3-Chloro-4-(chloromethyl)-2(5H)-furanone
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Mutagenicity and Genotoxicity Studies
Research has shown that 3-Chloro-4-(chloromethyl)-2(5H)-furanone (CMCF) and its derivatives exhibit mutagenic properties. In a study using Salmonella typhimurium, various derivatives of CMCF displayed varying degrees of mutagenicity, highlighting the impact of chemical structure alterations on mutagenic potential (Lalonde, Cook, Perakyla, & Dence, 1991). Another study confirmed the genotoxic effects of CMCF in both the microscale micronucleus assay on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999).
Interaction with Biological Molecules
CMCF reacts with biological molecules such as cytidine, forming specific adducts. A study detailed the isolation and structural characterization of these reaction products, which provides insight into the compound's interaction with genetic material (Pluskota-Karwatka et al., 2007).
Environmental Impact and Stability
CMCF has been identified in chlorinated drinking water, raising concerns about its environmental impact. Research has investigated the stability of CMCF in aqueous solutions, finding that it varies with pH and temperature, which is crucial for understanding its behavior in natural and artificial water systems (Meier et al., 1987).
Effects on Cellular Processes
CMCF has been shown to affect cellular processes like gap junctional intercellular communication in liver cells, which is vital for cellular coordination and function. This inhibition could have implications for understanding the compound's carcinogenic potential (Hakulinen et al., 2006).
Analytical Methods for Detection
Advances in analytical chemistry have enabled the precise detection of CMCF in water samples. Various methods, including gas chromatography-mass spectrometry, have been developed to quantify CMCF in environmental samples, reflecting its significance as an environmental contaminant (Charles, Chen, Kanniganti, & Marbury, 1992).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas where further research is needed, such as the development of new synthetic methods or the exploration of new applications for the compound.
properties
IUPAC Name |
4-chloro-3-(chloromethyl)-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTLOAIDAIPVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155017 | |
Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(chloromethyl)-2(5H)-furanone | |
CAS RN |
125974-01-8 | |
Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Furanone, 3-chloro-4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-4-(CHLOROMETHYL)-2(5H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W82W6QNR5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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